molecular formula C7H8N2O4 B14791853 Methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate

Methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate

Cat. No.: B14791853
M. Wt: 184.15 g/mol
InChI Key: OYSBKZLZDGXLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(benzyloxy)isoxazole-5-carboxylate
  • 3-Methylisoxazole-5-carboxylic acid
  • 5-Isoxazolecarboxylic acid, 3-(phenylmethoxy)-, methyl ester

Uniqueness

Methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

methyl 3-(methylcarbamoyl)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C7H8N2O4/c1-8-6(10)4-3-5(13-9-4)7(11)12-2/h3H,1-2H3,(H,8,10)

InChI Key

OYSBKZLZDGXLPU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NOC(=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.